peonidin 3-O-beta-D-glucoside betaine

Content Navigation

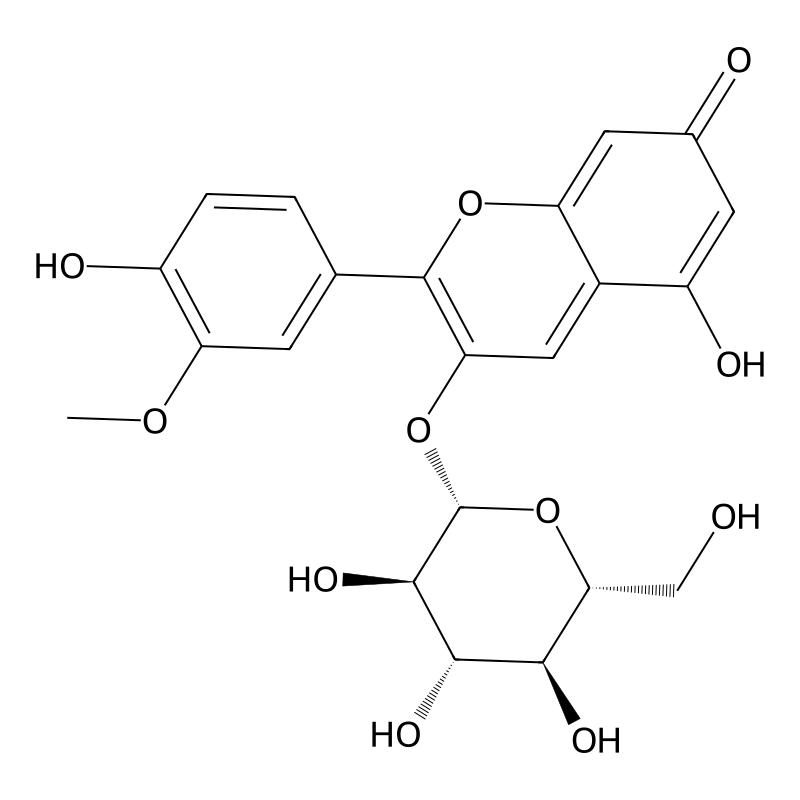

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Peonidin 3-O-beta-D-glucoside betaine is an anthocyanin compound derived from peonidin, a type of flavonoid. It is characterized by the presence of a beta-D-glucoside moiety at the 3-position of the peonidin structure. This compound is notable for its vibrant dark red to purple coloration, commonly found in various fruits and vegetables, including red grapes (Vitis vinifera), red onions, and purple corn. The chemical formula for peonidin 3-O-beta-D-glucoside betaine is , with a molecular weight of approximately 463.41 g/mol .

- Hydrolysis: The glycosidic bond can be hydrolyzed under acidic conditions, releasing peonidin and glucose.

- Oxidation: Anthocyanins are prone to oxidation, which can lead to the formation of colorless or brown pigments.

- Deprotonation: At physiological pH, peonidin 3-O-beta-D-glucoside betaine exists predominantly in its deprotonated form, contributing to its stability and solubility in biological systems .

Peonidin 3-O-beta-D-glucoside betaine exhibits several biological activities:

- Antioxidant Properties: This compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage associated with various diseases .

- Anti-inflammatory Effects: Studies have indicated that anthocyanins can modulate inflammatory pathways, potentially offering protective effects against chronic inflammatory conditions .

- Potential Health Benefits: Due to its antioxidant and anti-inflammatory properties, peonidin 3-O-beta-D-glucoside betaine may contribute to the prevention of cardiovascular diseases and certain types of cancer .

Peonidin 3-O-beta-D-glucoside betaine can be synthesized through various methods:

- Plant Extraction: The most common method involves extracting the compound from plant sources rich in anthocyanins, such as berries and red grapes.

- Chemical Synthesis: Laboratory synthesis can be achieved through glycosylation reactions involving peonidin and glucose derivatives under acidic or enzymatic conditions.

- Biotechnological Approaches: Enzymatic synthesis using specific glycosyltransferases has been explored as a method to produce anthocyanin glucosides efficiently .

Peonidin 3-O-beta-D-glucoside betaine has several applications:

- Food Industry: It is used as a natural colorant in food products due to its vibrant hue and stability.

- Nutraceuticals: The compound is incorporated into dietary supplements for its health benefits, particularly its antioxidant properties.

- Cosmetics: Its antioxidant effects make it a valuable ingredient in skincare products aimed at reducing oxidative damage to the skin .

Peonidin 3-O-beta-D-glucoside betaine shares structural similarities with other anthocyanins. Below are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Cyanidin 3-O-beta-D-glucoside | Similar glycosylation pattern | More prevalent in berries; stronger color |

| Malvidin 3-O-beta-D-glucoside | Similar backbone structure | Found in red wine; more stable under light |

| Delphinidin 3-O-beta-D-glucoside | Similar anthocyanin structure | Exhibits blue hues; different biological activities |

| Peonidin 3-O-arabinoside | Similar sugar attachment | Different sugar moiety; distinct solubility properties |

Peonidin 3-O-beta-D-glucoside betaine is unique due to its specific structural features that influence its stability, solubility, and biological activity compared to these similar compounds. Its distinct properties make it particularly valuable in both nutritional applications and health-related studies .

Metabolic Pathways in Plant Systems

Peonidin 3-O-beta-D-glucoside betaine represents the deprotonated form of peonidin 3-O-beta-D-glucoside, an important anthocyanin compound that emerges from the highly conserved flavonoid biosynthetic pathway in plants [29]. The biosynthesis of this compound initiates through the phenylpropanoid pathway, beginning with the conversion of phenylalanine to cinnamic acid via phenylalanine ammonia-lyase [7]. This process subsequently involves chalcone synthase, chalcone isomerase, and flavanone 3-hydroxylase to establish the basic flavonoid backbone [6].

The formation of peonidin derivatives specifically requires the methylation of cyanidin at the 3' position through anthocyanin O-methyltransferase activity [7]. Research conducted on peach (Prunus persica) has demonstrated that PpAOMT2 is responsible for anthocyanin methylation, showing strong correlation between its expression levels and peonidin-based anthocyanin accumulation in red-colored tissues [7]. The metabolic pathway subsequently proceeds through dihydroflavonol 4-reductase and anthocyanidin synthase to produce the peonidin aglycone [35].

The final glycosylation step involves UDP-glucose:flavonoid 3-O-glycosyltransferase enzymes, which attach the glucose moiety to the 3-position of peonidin [16] [18]. Studies have identified multiple glycosyltransferase genes in various plant species, including PpUGT78A1, PpUGT78A2, and PpUGT78B in peach, which exhibit different substrate specificities and activities toward anthocyanin substrates [7].

Enzymatic Glycosylation Mechanisms

The enzymatic glycosylation of peonidin to form peonidin 3-O-beta-D-glucoside operates through the action of UDP-dependent glycosyltransferases belonging to the glycosyltransferase family 1 [15] [16]. These enzymes catalyze the transfer of glucose from UDP-glucose to the 3-hydroxyl group of peonidin through a nucleophilic substitution mechanism [19].

Anthocyanidin 3-O-glucosyltransferase enzymes demonstrate high specificity for UDP-glucose as the sugar donor substrate [16] [18]. Biochemical analysis has revealed that these enzymes possess distinct kinetic properties, with Km values varying significantly depending on the specific enzyme variant and plant species [17]. The Fh3GT1 enzyme from Freesia hybrida, for example, exhibits broad substrate specificity, accepting both anthocyanidin and flavonol substrates while preferentially utilizing UDP-glucose over UDP-galactose [18].

The glycosylation reaction occurs on the cytoplasmic surface of the endoplasmic reticulum and serves multiple functions beyond pigmentation [7]. The glucose attachment stabilizes the anthocyanidin aglycone, which would otherwise be highly unstable and susceptible to degradation [7]. Additionally, glycosylation serves as a transport signal for anthocyanin translocation to vacuoles via specialized transporters [7].

Recent structural studies have identified key amino acid residues responsible for sugar donor recognition [16]. Threonine at position 138 in the Ib3GGT enzyme has been demonstrated as critical for glucose versus xylose recognition, with mutation of this residue completely altering substrate specificity [16].

Distribution in Angiosperm Taxa

Peonidin 3-O-beta-D-glucoside betaine exhibits widespread distribution across angiosperm families, with particularly high concentrations documented in several taxonomic groups [33]. The compound has been identified as a major anthocyanin component in Vitis vinifera cultivars, where it contributes significantly to grape skin pigmentation [20] [21].

Within the Rosaceae family, peonidin derivatives have been detected in multiple genera, including Prunus species where they contribute to fruit and flower coloration [7]. Research on various Prunus species has revealed that peach and Prunus ferganensis share similar anthocyanin compositions in flowers, suggesting close evolutionary relationships [7].

The Ericaceae family represents another significant source of peonidin 3-O-beta-D-glucoside, with high concentrations reported in Vaccinium species including bilberries, lingonberries, and cranberries [33]. Comparative analysis of berry anthocyanins has shown that peonidin glycosides are particularly abundant in blueberry species, where they constitute a major proportion of total anthocyanin content [22].

| Plant Family | Representative Species | Peonidin Content | Reference |

|---|---|---|---|

| Vitaceae | Vitis vinifera | Major component | [20] [21] |

| Ericaceae | Vaccinium myrtillus | Highest concentration | [33] |

| Rosaceae | Prunus persica | Moderate levels | [7] |

| Poaceae | Zea mays (purple corn) | Present but variable | [9] |

Additional families showing peonidin 3-O-beta-D-glucoside presence include the Grossulariaceae (currants and gooseberries), where peonidin glycosides have been identified alongside cyanidin and delphinidin derivatives [22]. The compound has also been detected in members of the Brassicaceae family, particularly in purple-pigmented varieties [24].

Concentration Variations Across Plant Tissues

The distribution of peonidin 3-O-beta-D-glucoside betaine varies significantly across different plant tissues, with concentrations typically highest in epidermal layers of fruits, flowers, and leaves [7] [35]. In grape berries, anthocyanin concentrations, including peonidin derivatives, are predominantly localized in skin tissues, with concentrations ranging from 200 to 5000 mg/kg of fresh weight [21].

Tissue-specific expression patterns of biosynthetic genes directly correlate with peonidin accumulation patterns [7]. In peach, PpUGT78B expression in red-fleshed fruits corresponds with cyanidin 3-glucoside accumulation, while PpUGT78A2 expression in flowers and leaves correlates with peonidin-based anthocyanin presence [7]. The temporal regulation of these genes results in distinct accumulation patterns across developmental stages.

Leaf tissues demonstrate considerable variation in peonidin content depending on developmental stage and environmental conditions [35]. Young leaves of Prunus virginiana showed dramatic increases in peonidin 3-O-glucoside concentration during the transition from green to purple-red coloration, with cyanidin and peonidin compounds being most abundant in all leaf samples [35].

Root tissues generally contain lower concentrations of peonidin derivatives compared to aerial tissues, likely due to reduced light exposure and different physiological functions [34]. However, some specialized root tissues involved in storage functions may accumulate moderate levels of anthocyanins including peonidin compounds.

Flower tissues exhibit highly variable peonidin concentrations depending on petal position and developmental stage [7]. Research on tulip species has shown that anthocyanin distribution, including peonidin derivatives, varies between different morphological subgenera, with specific patterns correlating with pollinator attraction strategies [23].

Environmental Modulators of Biosynthesis

Environmental factors exert profound influences on peonidin 3-O-beta-D-glucoside betaine biosynthesis through multiple regulatory mechanisms [11] [29]. Light quality and intensity represent primary modulators, with ultraviolet radiation demonstrating particularly strong stimulatory effects on anthocyanin accumulation [30].

Temperature fluctuations significantly impact peonidin biosynthesis through complex regulatory networks [11] [37]. Low temperatures generally promote anthocyanin biosynthesis by upregulating key enzymatic activities and gene expression levels [11]. Conversely, high temperatures can suppress anthocyanin accumulation while simultaneously increasing degradation rates through enhanced peroxidase activity and hydrogen peroxide production [37].

Research on Camellia sinensis cultivar 'Ziyan' demonstrated that ultraviolet-A and ultraviolet-B treatments significantly increased anthocyanin content, including delphinidin, cyanidin, and pelargonidin derivatives, with ultraviolet-A treatment showing the highest effectiveness [30]. The molecular mechanisms underlying these responses involve upregulation of chalcone synthase, flavonoid 3',5'-hydroxylase, and anthocyanidin synthase activities [30].

| Environmental Factor | Effect on Biosynthesis | Molecular Mechanism | Reference |

|---|---|---|---|

| Low temperature | Stimulatory | Gene upregulation | [11] |

| High temperature | Inhibitory | Increased degradation | [37] |

| UV-A radiation | Highly stimulatory | Enzyme activation | [30] |

| UV-B radiation | Moderately stimulatory | Transcriptional regulation | [30] |

pH conditions in the cellular environment also influence anthocyanin stability and apparent concentration [27]. Peonidin 3-O-beta-D-glucoside betaine, like other anthocyanins, exhibits pH-dependent structural changes that affect both stability and color expression [27]. At acidic pH values below 3, the compound exists primarily in its stable flavylium cation form, while higher pH conditions promote formation of less stable quinoidal and chalcone forms [27].

Nutrient availability, particularly nitrogen status, modulates anthocyanin biosynthesis through regulatory mechanisms involving LATERAL ORGAN BOUNDARY DOMAIN proteins [32]. These transcription factors function as repressors of anthocyanin biosynthesis under high nitrogen conditions, thereby linking metabolic status to pigment production [32].

Peonidin 3-O-beta-D-glucoside betaine represents the deprotonated form of peonidin 3-O-beta-D-glucoside, an important anthocyanin compound characterized by its distinctive structural features and complex physicochemical behavior [1] [2]. This compound exhibits the molecular formula C₂₂H₂₂O₁₁ with a molecular weight of 462.12 g/mol and demonstrates significant pH-dependent structural transformations that directly influence its chromatic properties and stability parameters [1] [3].

Solubility Profile in Polar/Non-Polar Solvents

The solubility characteristics of peonidin 3-O-beta-D-glucoside betaine demonstrate a strong preference for polar solvents, consistent with its highly hydroxylated structure and charged nature [4] [5]. In polar solvents, the compound exhibits excellent solubility due to extensive hydrogen bonding capabilities facilitated by seven hydrogen bond donors and ten hydrogen bond acceptors [3] [6]. Water serves as the natural solvent environment for this anthocyanin, providing high solubility under physiological conditions [7] [8].

Methanol and ethanol represent the most commonly employed extraction solvents, both demonstrating very high solubility for the compound [4] [8]. These alcoholic solvents are widely utilized in industrial applications due to their ability to maintain anthocyanin stability while providing efficient extraction yields [4]. Acetone exhibits moderate solubility characteristics, serving as an alternative polar solvent for specific analytical applications [9] [4].

In moderately polar solvents such as ethyl acetate, peonidin 3-O-beta-D-glucoside betaine demonstrates limited solubility [9] [8]. This reduced solubility stems from the compound's high topological polar surface area of 170 Ų, which significantly exceeds the threshold for effective interaction with moderately polar environments [3]. Non-polar solvents including chloroform exhibit very poor solubility, while hexane renders the compound essentially insoluble [9] [10].

Acidified aqueous solutions demonstrate enhanced solubility characteristics, particularly at pH values below 2, where the flavylium cation form predominates [11] [12]. Acidified ethanol mixtures represent the standard extraction medium in commercial applications, combining optimal solubility with enhanced stability of the anthocyanin structure [4] [5].

Thermodynamic Stability Parameters

The thermodynamic stability of peonidin 3-O-beta-D-glucoside betaine exhibits pronounced temperature dependence, with degradation kinetics following first-order reaction mechanisms under most conditions [13] [14]. At room temperature (25°C), the compound demonstrates excellent stability when maintained in acidic conditions, with minimal degradation observed over extended periods [15] [16].

Thermal degradation becomes increasingly significant at elevated temperatures, with half-life values decreasing exponentially as temperature increases [13] [14]. At 50°C, the compound maintains stability for several hours, while at 60°C, the half-life decreases to approximately 7.76 hours for fruit-derived extracts [14]. At 80°C, the degradation rate accelerates substantially, with half-life values ranging from 6.4 hours at pH 3 to significantly shorter periods at neutral pH conditions [14].

The activation energy for thermal degradation varies depending on the matrix and pH conditions, with values ranging from 14.19 to 42.40 kilojoules per mole [13]. These relatively low activation energies indicate high susceptibility to thermal degradation compared to other flavonoid compounds [13] [14]. At temperatures exceeding 200°C, rapid and complete decomposition occurs through complex degradation pathways involving hemiketal to chalcone transitions [13] [17].

Temperature-induced structural modifications result in characteristic spectroscopic changes, including bathochromic and hypsochromic shifts in maximum absorption wavelengths [13]. These shifts indicate sequential structural alterations that precede complete degradation, providing measurable parameters for stability assessment [18] [13].

pH-Dependent Chromatic Behavior

The chromatic behavior of peonidin 3-O-beta-D-glucoside betaine demonstrates remarkable pH sensitivity, exhibiting distinct color transitions across the physiological pH range [11] [12] [19]. At highly acidic conditions (pH < 2), the compound exists predominantly as the flavylium cation, displaying characteristic red coloration with maximum absorption at 520-525 nanometers [11] [12].

As pH increases to 2-3, the flavylium cation remains stable, maintaining red coloration with slight bathochromic shifts to 525-530 nanometers [12] [19]. The pH range 3-4 represents a critical transition zone where equilibrium between flavylium and hemiketal forms occurs, resulting in red-purple coloration with absorption maxima shifting to 530-535 nanometers [11] [19].

At pH 4-5, the predominant hemiketal forms appear colorless, while quinonoid base formation begins, producing purple coloration with absorption maxima at 535-540 nanometers [12] [19]. The pH range 5-6 demonstrates blue-purple coloration as quinonoid bases become more prevalent, with absorption maxima extending to 540-550 nanometers [12] [19].

Neutral to slightly alkaline conditions (pH 6-7) favor quinonoid base formation, producing blue coloration with absorption maxima at 550-570 nanometers [12] [19]. At pH 7-8, blue-green coloration emerges with further bathochromic shifts to 570-600 nanometers, while pH 8-9 conditions promote anionic quinonoid base formation, resulting in green coloration with absorption maxima at 600-620 nanometers [12] [19].

At highly alkaline conditions (pH 9-11), green-yellow coloration appears with absorption maxima extending to 620-640 nanometers, while pH values exceeding 11 result in compound degradation and loss of chromatic properties [12] [19].

Light Absorption Characteristics

The ultraviolet-visible absorption characteristics of peonidin 3-O-beta-D-glucoside betaine reveal complex spectroscopic behavior dependent on pH conditions and molecular conformation [18] [19]. In acidic media, the compound exhibits primary absorption maxima in the visible region at 520-530 nanometers, corresponding to the flavylium cation chromophore [11] [18].

Secondary absorption bands appear in the ultraviolet region, with significant peaks at 277-280 nanometers attributed to the benzoyl ring system [18]. The compound demonstrates high molar absorptivity values, with extinction coefficients exceeding 20,000 liters per mole per centimeter at primary absorption maxima [18] [20].

Fluorescence excitation studies reveal optimal excitation wavelengths at 220, 230, 300, and 310 nanometers, corresponding to different electronic transitions within the chromophore system [18]. The compound exhibits fluorescence emission maxima at 380 nanometers when excited at ultraviolet wavelengths, though visible fluorescence emission is significantly reduced compared to the parent anthocyanidin [18].

The glycosylation at the 3-position substantially influences the absorption characteristics, resulting in reduced fluorescence emission intensity compared to the aglycone and complete elimination of visible fluorescence emission [18]. These spectroscopic modifications reflect the impact of sugar substitution on the electronic structure and excited state dynamics of the anthocyanin chromophore [18].

Mass spectrometric analysis reveals characteristic fragmentation patterns with molecular ion peaks at mass-to-charge ratios of 463.12348 for protonated species, 485.10542 for sodium adducts, and 461.10892 for deprotonated forms [1] [21]. These spectroscopic signatures provide definitive identification markers for analytical applications [21] [22].

XLogP3

Dates

Explore Compound Types